molecular formula C13H15NO4 B2956950 N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1251685-45-6

N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2956950
CAS No.: 1251685-45-6
M. Wt: 249.266
InChI Key: IPCYHSLHDSJMMJ-UHFFFAOYSA-N
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Description

Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines .


Synthesis Analysis

The synthesis of benzodioxole compounds involves a Pd-catalyzed C-N cross-coupling . For example, 3,4-(Methylenedioxy)benzoic acid (1) was dissolved by stirring in dichloromethane. To this mixture, DMAP and EDC were added and the mixture was allowed to stir under nitrogen gas at room temperature for 1 hour .


Molecular Structure Analysis

The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzodioxole compounds are mainly Pd-catalyzed C-N cross-coupling .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzodioxole compounds can vary. For instance, the dihedral angle between the benzene and dioxolane rings can differ slightly in different molecules .

Scientific Research Applications

Chemical Synthesis Applications

  • Novel Synthesis Approaches: A study by Dalai et al. (2008) describes the Michael additions of carboxamides under basic conditions onto methyl 2-chloro-2-cyclopropylideneacetate with subsequent ring closure to furnish spirocyclopropanated methyl oxazolinecarboxylates. These compounds were further modified to produce free carboxylic acids and anilides, showcasing a pathway for generating structurally diverse molecules Dalai et al., 2008.

Biological Activity

  • Antitumor Activity

    Składanowski et al. (2001) investigated the antitumor cyclopropylpyrroloindole antibiotic CC-1065, which forms DNA cross-links in tumor cells, suggesting a mechanism by which these compounds may exert cytotoxic effects. This study highlights the potential therapeutic applications of structurally similar compounds in cancer treatment Składanowski et al., 2001.

  • Cytotoxic Effects on Cancer Cell Lines

    Paula N. Kelly et al. (2007) synthesized N-(ferrocenylmethyl)benzene-carboxamide derivatives, demonstrating cytotoxic effects against the MDA-MB-435-S-F breast cancer cell line. This suggests the potential for developing new cancer therapeutics based on modifying the core structure of benzene-carboxamide Kelly et al., 2007.

  • Histone Deacetylase Inhibitors

    A series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives were synthesized and evaluated by Jiao et al. (2009) for their ability to inhibit histone deacetylases. Some derivatives showed potent antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines, suggesting their utility as histone deacetylase inhibitors for cancer therapy Jiao et al., 2009.

Mechanism of Action

Future Directions

Benzodioxole compounds have shown promise in the field of anticancer research . They may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-7-13(3-4-13)6-14-12(16)9-1-2-10-11(5-9)18-8-17-10/h1-2,5,15H,3-4,6-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCYHSLHDSJMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC3=C(C=C2)OCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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